5,6-Dimethylmorpholin-3-one
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Overview
Description
5,6-Dimethylmorpholin-3-one is an organic compound with the molecular formula C6H11NO2 It is a derivative of morpholine, characterized by the presence of two methyl groups at the 5 and 6 positions of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylmorpholin-3-one can be achieved through several methods. One common approach involves the hydrogenation of acetic acid derivatives in the presence of palladium (II) hydroxide as a catalyst. The reaction is typically carried out in ethanol at 60°C for 16 hours . Another method involves the use of dibenzylamino derivatives, which are hydrogenated to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5,6-Dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylmorpholin-3-one: Similar in structure but with different methyl group positions.
6,6-Dimethylmorpholin-3-one: Another isomer with distinct chemical properties.
Uniqueness
5,6-Dimethylmorpholin-3-one is unique due to its specific methyl group positioning, which influences its reactivity and potential applications. Its distinct chemical properties make it suitable for specific reactions and applications that other isomers may not be ideal for.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
5,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8) |
InChI Key |
RNONBEOFYROAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC(=O)N1)C |
Origin of Product |
United States |
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